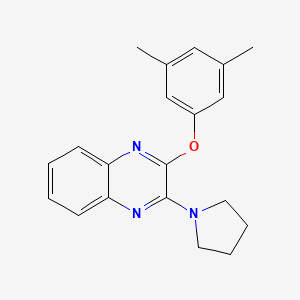
2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a 3,5-dimethylphenoxy group and a pyrrolidin-1-yl group attached to the quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as 1,4-dioxane.
Introduction of the 3,5-Dimethylphenoxy Group: The 3,5-dimethylphenoxy group can be introduced through a nucleophilic substitution reaction using 3,5-dimethylphenol and an appropriate leaving group.
Attachment of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be attached via a nucleophilic substitution reaction using pyrrolidine and a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反応の分析
Types of Reactions
2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a suitable electrophile.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with new functional groups.
科学的研究の応用
2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline has several scientific research applications, including:
作用機序
The mechanism of action of 2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Phenoxyquinoxaline: Lacks the 3,5-dimethyl and pyrrolidin-1-yl groups, resulting in different chemical properties and applications.
3-(Pyrrolidin-1-yl)quinoxaline:
2-(3,5-Dimethylphenoxy)quinoxaline: Lacks the pyrrolidin-1-yl group, affecting its overall chemical behavior and applications.
Uniqueness
2-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is unique due to the presence of both the 3,5-dimethylphenoxy and pyrrolidin-1-yl groups.
特性
分子式 |
C20H21N3O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-3-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C20H21N3O/c1-14-11-15(2)13-16(12-14)24-20-19(23-9-5-6-10-23)21-17-7-3-4-8-18(17)22-20/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 |
InChIキー |
DRSZFMHUQBTRBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N=C2N4CCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-4-methylphenyl]propanamide](/img/structure/B11280452.png)
![2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B11280461.png)
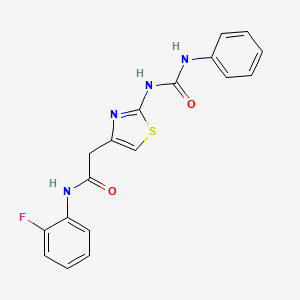
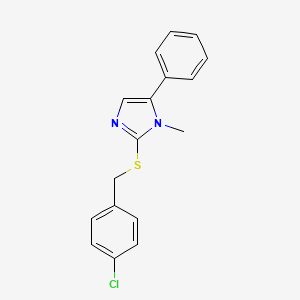
![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11280495.png)
![6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11280498.png)
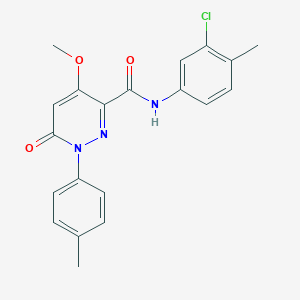
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11280506.png)


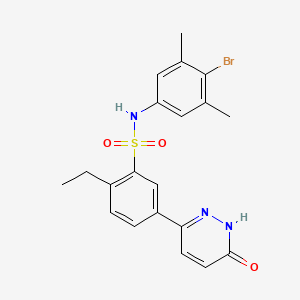
![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11280524.png)
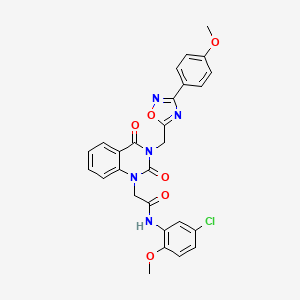
![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11280541.png)
